molecular formula C23H27IO4 B6041783 2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)

2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)

Cat. No. B6041783
M. Wt: 494.4 g/mol
InChI Key: YVSNGEGDQBVGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione), also known as Iodocyclohexane, is a chemical compound that has been widely used in scientific research applications. Its unique structure and properties have made it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)ane involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. Its unique structure allows it to interact with specific amino acid residues within the active site, leading to the formation of stable complexes. This mechanism has been well-documented in various studies and has been used to elucidate the structure-activity relationships of various enzymes and proteins.
Biochemical and Physiological Effects
2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)ane has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of enzymes and proteins, as well as its potential as a neuroprotective agent. It has been shown to be a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been shown to improve cognitive function in various studies. It has also been shown to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)ane in lab experiments include its potent inhibitory activity, its ability to interact with specific amino acid residues within the active site of enzymes and proteins, and its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for the use of 2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)ane in scientific research. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the investigation of its potential as a neuroprotective agent, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)ane in drug discovery and screening may lead to the development of new therapeutics for various diseases and conditions.

Synthesis Methods

The synthesis of 2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)ane involves the reaction of 4-iodobenzaldehyde with cyclohexane-1,3-dione in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of 2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)ane. The synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)ane has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been used as a tool for investigating the binding interactions between proteins and ligands, as well as for screening potential drug candidates.

properties

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-iodophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27IO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSNGEGDQBVGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362432
Record name 2,2'-[(4-Iodophenyl)methylene]bis(5,5-dimethylcyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5279-45-8
Record name 2,2'-[(4-Iodophenyl)methylene]bis(5,5-dimethylcyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.